molecular formula C13H18N4O3S2 B2625380 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine CAS No. 1396759-31-1

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine

Cat. No.: B2625380
CAS No.: 1396759-31-1
M. Wt: 342.43
InChI Key: VUEDFNVHUVBOJB-UHFFFAOYSA-N
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Description

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine is a complex organic compound that features both oxazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine typically involves multi-step reactions starting from readily available precursors. The process may include the formation of the oxazole and thiadiazole rings followed by their subsequent coupling with a piperidine derivative. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Industry: The compound’s chemical properties may make it useful in the development of new materials, such as polymers or coatings, with specific desired characteristics.

Comparison with Similar Compounds

    1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine: A simpler analog lacking the thiadiazole ring.

    4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine: A related compound without the oxazole ring.

    1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(1,3,4-thiadiazol-2-yl)piperidine: A similar compound with a different substitution pattern on the thiadiazole ring.

Uniqueness: 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine is unique due to the presence of both oxazole and thiadiazole rings, which confer distinct chemical properties and potential biological activities. This combination of structural features may enhance its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3,5-dimethyl-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]sulfonyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3S2/c1-8-12(9(2)20-16-8)22(18,19)17-6-4-11(5-7-17)13-15-14-10(3)21-13/h11H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEDFNVHUVBOJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)C3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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